Nicoboxil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

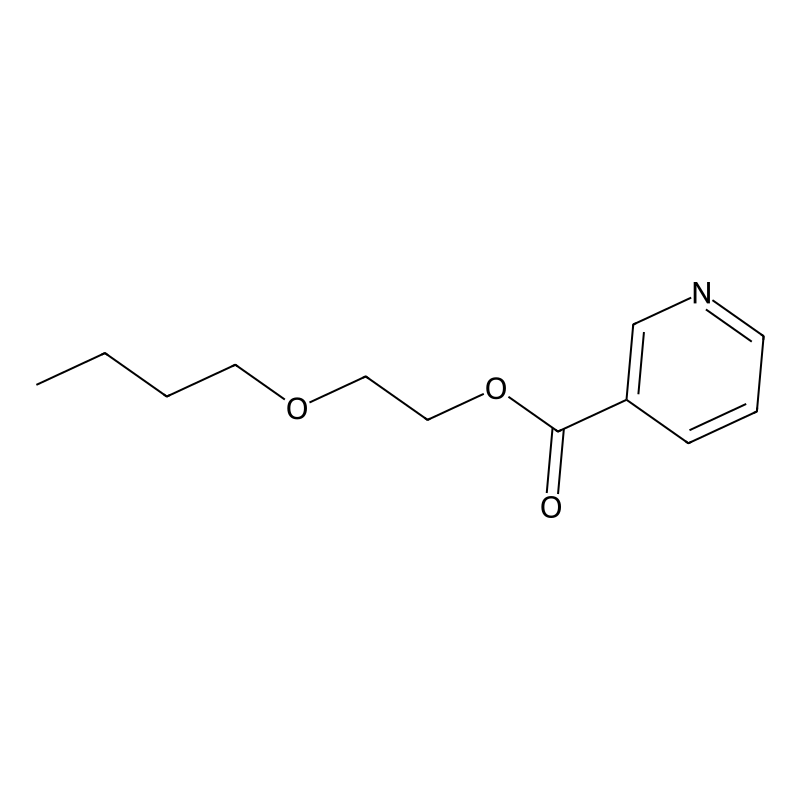

Nicoboxil is a chemical compound classified as a nicotinate, specifically a 2-butoxyethyl pyridine-3-carboxylate. It is primarily known for its application in topical formulations as a rubefacient, which means it induces redness of the skin through vasodilation. This effect is mediated by prostaglandin pathways, enhancing blood flow to the applied area. Nicoboxil is structurally characterized by its ester linkage and pyridine ring, which contribute to its biological activity and pharmacological properties .

Nicoboxil undergoes hydrolysis in biological systems, primarily catalyzed by esterase-like activities found in serum albumin and plasma esterases. This reaction results in the formation of nicotinic acid and 2-butoxyethanol. The nicotinic acid metabolite retains vasodilatory properties, which are significant for its therapeutic effects. The rapid metabolism of nicoboxil suggests that it is efficiently converted into active metabolites upon administration .

The primary biological activity of nicoboxil is its ability to induce vasodilation, which enhances blood flow and causes hyperemia (increased blood flow to the skin). This effect is more pronounced when combined with nonivamide, another compound that stimulates similar pathways. Studies indicate that the vasodilatory effect of nicoboxil occurs more quickly and intensely than that of nonivamide alone, making their combination particularly effective for therapeutic applications .

The synthesis of nicoboxil typically involves the esterification of nicotinic acid with 2-butoxyethanol. This method can be performed using standard organic synthesis techniques, including refluxing the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .

Nicoboxil is primarily used in topical formulations aimed at treating conditions associated with poor blood circulation or localized pain. Its applications include:

- Topical analgesics: Used in creams that relieve pain through enhanced blood flow.

- Rubefacients: For conditions requiring increased local circulation.

- Combination therapies: Often combined with other compounds like nonivamide to enhance therapeutic efficacy .

Research has shown that nicoboxil interacts synergistically with nonivamide, enhancing its vasodilatory effects. The combination therapy has been demonstrated to be effective in reducing acute nonspecific pain while maintaining a favorable safety profile. The mechanisms underlying these interactions involve complementary pathways leading to enhanced local blood flow and pain relief .

Several compounds exhibit similar properties to nicoboxil, particularly in their ability to induce vasodilation or act as rubefacients. Below are some notable examples:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Nonivamide | Capsaicinoid | Stimulates TRPV1 receptors | Higher potency for pain relief |

| Nicotinic Acid | Carboxylic acid | Vasodilation via prostaglandins | Naturally occurring vitamin B complex |

| Capsaicin | Capsaicinoid | TRPV1 receptor agonist | Known for its strong pain-relief effects |

| Methyl Nicotinate | Ester | Vasodilation | Similar structure but different activity |

Nicoboxil's uniqueness lies in its specific ester structure and rapid metabolism into active metabolites that retain vasodilatory properties, distinguishing it from other compounds that may not have such efficient metabolic pathways .

Esterification Protocols for Nicotinic Acid Derivatives

Nicoboxil is synthesized via esterification of nicotinic acid with 2-butoxyethanol. Traditional methods involve acid-catalyzed reactions, while advanced protocols employ solvent-free mechanochemical techniques.

Acid-Catalyzed Esterification

The most common method involves refluxing nicotinic acid with excess 2-butoxyethanol in the presence of acid catalysts such as p-toluenesulfonic acid (PTSA) or sulfuric acid. For example, a patent describes refluxing nicotinic acid with 2-butoxyethanol in toluene using PTSA, achieving 93% yield after 3 hours. Water generated during the reaction is removed via azeotropic distillation using Dean-Stark apparatus to shift equilibrium toward ester formation.

Alternative Substrates

Pyridine dicarboxylic acids, such as cinchomeronic acid, can be directly esterified with alcohols. A 1957 patent demonstrated refluxing cinchomeronic acid with hexanol for 30 hours, yielding nicotinic acid esters via simultaneous decarboxylation and esterification. This method bypasses intermediate purification steps, improving cost efficiency.

Key Reaction Parameters

- Molar Ratio: A 1:2.5 ratio of nicotinic acid to 2-butoxyethanol ensures excess alcohol drives the reaction.

- Temperature: Reactions typically occur at 110–150°C under reflux.

- Catalyst Load: 1–5 wt% PTSA relative to nicotinic acid.

Catalytic Systems in 2-Butoxyethanol-Based Synthesis

Catalytic systems significantly influence reaction efficiency and scalability.

Homogeneous Acid Catalysts

Sulfuric acid and PTSA are widely used but require post-reaction neutralization. For instance, a 1957 protocol achieved 85–93% yields using PTSA, with catalyst removal via aqueous sodium carbonate washes.

Non-Catalytic Methods

High-boiling alcohols (e.g., n-amyl alcohol) enable esterification without catalysts at 135–200°C. A 1955 patent reported 92% conversion of nicotinic acid to pentyl ester after 65 hours at 150°C, leveraging alcohol excess and azeotropic water removal.

Transition-Metal-Free Systems

Recent advances utilize iodine (I₂) with hypophosphorous acid (KH₂PO₂) under ball-milling conditions. This solvent-free method achieves 45–91% yields in 20 minutes, avoiding toxic catalysts.

Comparative Catalytic Efficiency

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| PTSA | 110 | 3 | 93 | |

| None (high BP alcohol) | 150 | 65 | 92 | |

| I₂/KH₂PO₂ | Room temp | 0.33 | 91 |

Solvent-Free Approaches for Industrial-Scale Production

Solvent-free methods reduce environmental impact and purification steps.

Mechanochemical Synthesis

High-speed ball milling (HSBM) with I₂/KH₂PO₂ enables room-temperature esterification. A 2021 study synthesized nicotinic acid esters in 20 minutes with 91% yield, demonstrating scalability for inositol nicotinate production.

Transesterification

Triclopyr-butyl ester synthesis via transesterification of methyl/ethyl esters with 2-butoxyethanol exemplifies industrial adaptation. Using titanium butoxide, this method achieves 92% conversion at 120°C, distilling off low-boiling alcohols.

Advantages of Solvent-Free Methods

Nicoboxil’s hydrolysis to nicotinic acid and 2-butoxyethanol is predominantly mediated by enzymatic activity in systemic circulation. Human serum albumin (HSA) enhances hydrolysis efficiency through substrate binding and allosteric modulation of esterase activity [2]. Plasma esterases, including carboxylesterases and cholinesterases, catalyze the cleavage of the ester bond with species-dependent kinetics [5].

Enzyme-Specific Kinetics

In human plasma, nicoboxil hydrolysis involves multiple esterases, as demonstrated by inhibition studies using carboxylesterase-selective inhibitors like bis-(4-nitrophenyl) phosphate (BNPP) and metalloenzyme inhibitors such as EDTA [5]. These experiments reveal that:

- Carboxylesterase 1 (CES1) contributes approximately 40% of total hydrolytic activity.

- Paraoxonase-1 (PON1) accounts for 25–30% of activity, particularly at physiological pH.

- Albumin-associated esterase-like activity mediates residual hydrolysis, likely through conformational stabilization of the substrate [2].

Table 1: Hydrolytic Activity in Human Plasma

| Enzyme Contributor | % Total Activity | Inhibition Sensitivity |

|---|---|---|

| Carboxylesterase 1 | 40% | BNPP-sensitive |

| Paraoxonase-1 | 28% | EDTA-sensitive |

| Albumin-associated | 32% | pH-dependent |

The apparent Michaelis constant (Km) for nicoboxil hydrolysis in human plasma ranges from 18–43 μM, with maximal velocity (Vmax) values of 8–12 nmol/min/mg protein under physiological conditions [5].

Non-Enzymatic Degradation Kinetics in Physiological Media

Non-enzymatic hydrolysis of nicoboxil occurs via pH-dependent mechanisms:

- Acidic conditions (pH 1.5–3.5): Protonation of the ester oxygen accelerates nucleophilic attack by water, yielding nicotinic acid and 2-butoxyethanol with a half-life of 2–4 hours.

- Alkaline conditions (pH 7.4–8.0): Hydroxide ion-mediated cleavage predominates, reducing the half-life to <15 minutes.

At physiological pH (7.4), non-enzymatic degradation accounts for <5% of total hydrolysis, confirming the dominance of enzymatic pathways [5].

Pharmacokinetic Profiling of Nicotinic Acid Metabolites

Nicotinic acid, the primary hydrolysis product, undergoes sequential biotransformation:

Phase I Modifications

- Oxidation: Hepatic cytochrome P450 2C9 catalyzes 6-hydroxylation, forming 6-hydroxynicotinic acid [2].

- Decarboxylation: Gut microbiota-mediated conversion to pyridine derivatives, including 3-pyridylacetic acid.

Phase II Conjugation

- Glycine conjugation: Forms nicotinuric acid, the major urinary metabolite.

- Ribosylation: Incorporation into nicotinamide adenine dinucleotide (NAD+) pools via the Preiss-Handler pathway.

Table 2: Nicotinic Acid Metabolite Distribution

| Metabolite | Relative Abundance | Primary Tissue |

|---|---|---|

| Nicotinuric acid | 55–60% | Liver, Kidney |

| 6-Hydroxynicotinic acid | 20–25% | Hepatic microsomes |

| NAD+ | 15–20% | Systemic circulation |

Renal and Pulmonary Elimination of 2-Butoxyethanol Derivatives

2-Butoxyethanol undergoes rapid oxidation via alcohol dehydrogenase to 2-butoxyacetaldehyde, which is further metabolized to 2-butoxyacetic acid (BAA) [5]. Elimination pathways include:

- Renal excretion: 60–75% of BAA is conjugated with glutathione and excreted in urine.

- Pulmonary clearance: 15–20% of volatile metabolites (e.g., unmetabolized 2-butoxyethanol) are exhaled.

Table 3: Elimination Parameters for 2-Butoxyethanol Derivatives

| Parameter | Value | Method of Detection |

|---|---|---|

| Renal clearance rate | 0.32 L/h/kg | LC-MS/MS of urine conjugates |

| Alveolar elimination | 0.08 L/h/kg | Breath gas chromatography |

| Plasma half-life (BAA) | 4.2 ± 1.1 hours | Radioisotopic tracing |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Mechanism of Action

Pictograms

Irritant

Other CAS

1322-29-8

Absorption Distribution and Excretion

Following ester cleavage, the nicotinic acid metabolite is expected to enter the endogenous metabolic pool as a part of the vitamin B complex. The 2-butoxyethanol metabolite is believed to be mainly excreted primarily in the urine and to a certain extent, in exhaled air. In humans, the urinary elimination of 2-butoxyethanol's metabolite, 2-butoxyacetic acid was also reported.

Despite the fact that topical nicoboxil and nonivamide products been available to use in some parts of Europe since the 1950s to treat discomfort of the muscuoskeletal system, the effects of nicoboxil and nonivamide have not been investigated in detail and a lack of detailed studies on nicoboxil pharmacodynamics and pharmacokinetics remains ongoing. Readily accessible data regarding the volume of distribution of nicoboxil is subsequently not available.

The elimination of nicoboxil is considered to be rapid. Despite the fact that topical nicoboxil and nonivamide products been available to use in some parts of Europe since the 1950s to treat discomfort of the muscuoskeletal system, the effects of nicoboxil and nonivamide have not been investigated in detail and a lack of detailed studies on nicoboxil pharmacodynamics and pharmacokinetics remains ongoing. Readily accessible data regarding the clearance of nicoboxil is subsequently not available.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Blahova Z, Holm JC, Weiser T, Richter E, Trampisch M, Akarachkova E: Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. J Pain Res. 2016 Dec 14;9:1221-1230. doi: 10.2147/JPR.S118329. eCollection 2016. [PMID:28008281]

Matthews P, Derry S, Moore RA, McQuay HJ: Topical rubefacients for acute and chronic pain in adults. Cochrane Database Syst Rev. 2009 Jul 8;(3):CD007403. doi: 10.1002/14651858.CD007403.pub2. [PMID:19588430]

FULTON GP, FARBER EM, MORECI AP: The mechanism of action of rubefacients. J Invest Dermatol. 1959 Dec;33:317-25. [PMID:13825636]